molecular formula C11H14O3 B8704529 2-((Benzyloxy)methyl)-1,3-dioxolane

2-((Benzyloxy)methyl)-1,3-dioxolane

Cat. No.: B8704529
M. Wt: 194.23 g/mol
InChI Key: NGUQFYJWAHUHFF-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-1,3-dioxolane is a versatile 1,3-dioxolane derivative that serves as a critical protecting group reagent and synthetic intermediate in advanced organic synthesis. Its primary research value lies in its ability to protect aldehyde functionalities, thereby preventing unwanted side reactions during complex multi-step syntheses. The 1,3-dioxolane ring is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, but can be selectively deprotected using aqueous acid to regenerate the original carbonyl compound. Furthermore, the presence of the benzyloxymethyl side chain offers additional utility, as the benzyl group itself can serve as a robust protecting group for alcohols or can be selectively modified. This dual-functionality makes the compound a valuable building block for the construction of complex molecules, including natural products, active pharmaceutical ingredients (APIs), and novel polymers. Researchers utilize this compound to enhance synthetic efficiency and achieve high levels of chemoselectivity in their experimental workflows.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-5,11H,6-9H2

InChI Key

NGUQFYJWAHUHFF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The 1,3-dioxolane scaffold is common among analogues, but substituents and stereochemistry significantly influence properties:

Compound Name Substituents/Modifications Key Structural Features CAS/Reference
2-((Benzyloxy)methyl)-1,3-dioxolane Benzyloxymethyl group at C2 Planar dioxolane ring; no stereocenters N/A (Focus compound)
(4R)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane Methyl groups at C2, benzyloxymethyl at C4 (R-configuration) Chiral center at C4; increased steric hindrance 14347-83-2
(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane Stereoisomer of the above S-configuration at C4; distinct optical activity 16495-03-7
2-(Anthracen-9-yl)-4-((benzyloxy)methyl)-1,3-dioxolane Anthracene substituent at C2 Extended π-system; potential fluorescence Synthesized
2-(4-Bromo-3-methylphenoxy)ethyl-1,3-dioxolane Phenoxy-ethyl chain with bromine and methyl groups Electrophilic bromine; lipophilic character 1443349-51-6

Key Observations :

  • Steric and Electronic Effects : Methyl groups (e.g., in 2,2-dimethyl derivatives) enhance ring stability but reduce reactivity toward nucleophiles .
  • Chirality : Stereoisomers like (4R)- and (S)-configured derivatives exhibit distinct NMR splitting and optical rotation, critical for enantioselective synthesis .
  • Functional Group Diversity : Bromine or anthracene substituents (e.g., ) enable cross-coupling reactions or photophysical applications.

Physicochemical and Spectroscopic Comparisons

NMR Data Highlights

  • 1H NMR :
    • Benzyloxymethyl protons resonate at δ 3.4–4.6 ppm (split into multiplets due to adjacent oxygen atoms) .
    • Methyl groups in 2,2-dimethyl derivatives appear as singlets at δ 1.2–1.4 ppm .
  • 13C NMR :
    • Dioxolane ring carbons: δ 60–70 ppm (C2/C4), δ 95–110 ppm (C1/C3) .
    • Benzyl carbons: δ 127–138 ppm (aromatic), δ 70–75 ppm (CH₂O) .

Thermal and Solubility Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polarity)
This compound Not reported ~250 (decomp.) Soluble in CHCl₃, EtOAc
(4R)-2,2-dimethyl derivative Oil >300 Insoluble in water; CH₂Cl₂
Anthracenyl derivative 120–125 N/A Soluble in THF, DMF

Trends :

  • Methyl substitution increases hydrophobicity and thermal stability.
  • Bulky substituents (e.g., anthracene) reduce solubility in nonpolar solvents .

Bioactivity

  • Enzyme Inhibition : Analogues like azalanstat (a 1,3-dioxolane derivative) inhibit heme oxygenase-1 (HO-1) at nM concentrations .
  • Antiviral Potential: Derivatives with nucleoside-like structures show promise in antiviral drug design (e.g., ganciclovir analogues ).

Q & A

Q. What are the common synthetic routes for preparing 2-((Benzyloxy)methyl)-1,3-dioxolane derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions or functionalization of pre-existing dioxolane scaffolds. For example:

  • Acetal Formation : Reacting aldehydes (e.g., benzyloxy-substituted aldehydes) with diols (e.g., ethylene glycol) under acid catalysis (e.g., p-toluenesulfonic acid) in solvents like benzene or toluene. A Dean-Stark apparatus can remove water to drive the reaction to completion .
  • Protecting Group Strategies : The benzyloxy group can be introduced via nucleophilic substitution or benzylation of hydroxyl precursors. For instance, benzyl bromide may react with hydroxyl-containing intermediates in the presence of a base like NaH .
  • Optimization Factors : Temperature (reflux conditions), solvent polarity, and catalyst choice (e.g., Brønsted vs. Lewis acids) significantly impact yield and regioselectivity .

Table 1 : Example Reaction Conditions from Literature

SubstrateReagents/ConditionsYieldReference
3,5-Bis(benzyloxy)benzaldehydeEthylene glycol, pTSA·H₂O, benzene, reflux99%
Chiral diol intermediatesBenzyl bromide, NaH, THF, 0°C to RT85–90%

Q. How does the electronic and steric environment of the dioxolane ring influence its stability?

Methodological Answer: Stability is governed by:

  • Substituent Effects : Electron-donating groups (e.g., benzyloxy) enhance ring stability by reducing electrophilicity at the acetal carbon. Steric hindrance from bulky substituents (e.g., 2,2-dimethyl groups) further stabilizes against hydrolysis .
  • Reaction Conditions : Stability under acidic/basic conditions can be tested via kinetic studies. For example, monitor degradation rates using HPLC or NMR in pH-controlled buffers .
  • Storage Recommendations : Store in inert atmospheres (argon/nitrogen) at low temperatures (–20°C) to prevent oxidation or moisture ingress .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions at the dioxolane’s methylene position?

Methodological Answer:

  • Brominated Analogs : In compounds like 2-(2-bromoethyl)-1,3-dioxolane, the bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations can elucidate rate laws and transition states .
  • Stereochemical Outcomes : Chiral dioxolanes (e.g., (4R)-isomers) exhibit retention or inversion of configuration depending on the nucleophile’s hardness. X-ray crystallography or circular dichroism (CD) can validate stereochemical integrity .

Q. How can computational chemistry predict reactivity in Diels-Alder reactions involving dioxolane-containing dienes?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals for 2-(furan-2-yl)-1,3-dioxolane and dienophiles (e.g., acrylonitrile) using DFT (e.g., B3LYP/6-31G*). Smaller HOMO-LUMO gaps (e.g., 6.89–7.47 eV) correlate with higher reactivity .
  • Transition State Modeling : Locate TS geometries using QM/MM methods to predict regioselectivity and activation energies. Compare with experimental yields from cycloaddition reactions .

Q. What strategies improve enantiomeric purity in chiral dioxolane derivatives for pharmaceutical applications?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde) to induce asymmetry during dioxolane formation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
  • Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to selectively transform one enantiomer while racemizing the other. For example, Pd-catalyzed asymmetric allylic alkylation .
  • Case Study : (4R)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane achieved 98% ee using a lipase-mediated kinetic resolution, validated by X-ray crystallography .

Data Contradictions and Resolutions

  • Synthetic Yields : While some methods report >95% yields (e.g., Dean-Stark azeotropic distillation ), others achieve 70–80% due to competing side reactions (e.g., over-benzylation). Resolution involves optimizing stoichiometry and reaction time .
  • Biological Activity : Brominated dioxolanes show antimicrobial activity in vitro , but conflicting data exist for non-brominated analogs. Resolve by standardizing assay conditions (e.g., MIC testing against Gram+/Gram– strains) .

Key Safety and Handling Considerations

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Handle brominated derivatives in fume hoods due to volatility .
  • Waste Disposal : Segregate halogenated waste (e.g., brominated byproducts) for incineration or licensed hazardous waste disposal .

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